![molecular formula C12H23NO5S B8420044 (S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester](/img/structure/B8420044.png)
(S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester
Vue d'ensemble
Description
(S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Functional Group Introduction: The tert-butyl group is introduced at the nitrogen atom of the piperidine ring.
Methylsulfonyloxy Group Addition: The methylsulfonyloxy group is added to the piperidine ring through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.
Applications De Recherche Scientifique
(S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of piperidine derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of (S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-benzyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
- (S)-ethyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
- (S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The methylsulfonyloxy group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H23NO5S |
|---|---|
Poids moléculaire |
293.38 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(methylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-6-10(8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Clé InChI |
NEZJCDLNARUJSX-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)COS(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Hydroxy(4-nitrophenyl)methylene]malononitrile](/img/structure/B8419964.png)
![6-[(Methylsulfonyl)methyl]pyridin-3-ol](/img/structure/B8419969.png)
![7-(Pyridin-2-yl)pyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8419976.png)
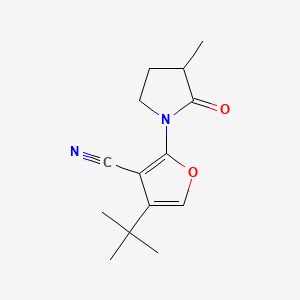

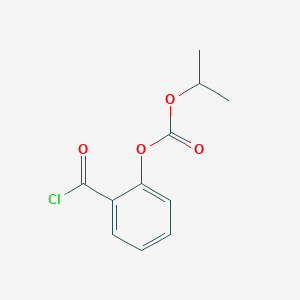

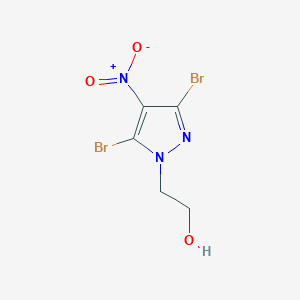
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8420035.png)

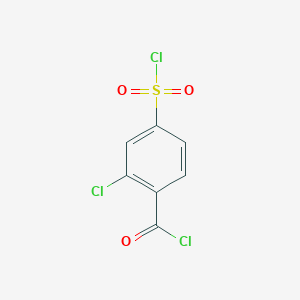
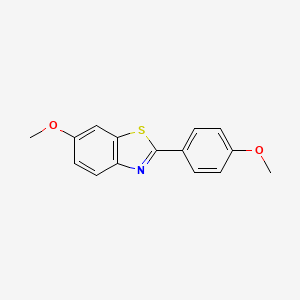
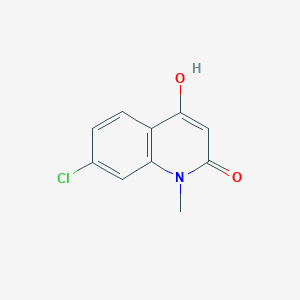
![2-[Benzyl-(4-bromo-2-nitro-phenyl)-amino]-ethanol](/img/structure/B8420072.png)
